molecular formula C20H15N5O3S2 B11282155 N-(2-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

N-(2-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11282155
M. Wt: 437.5 g/mol
InChI Key: ZEAZLJDTDHSOOI-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-N-[3-(PHENYLSULFONYL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINE is a complex organic compound that belongs to the class of thienotriazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylsulfonyl group, and a thienotriazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-N-[3-(PHENYLSULFONYL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienotriazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienotriazolopyrimidine core.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, often using reagents like phenylsulfonyl chloride in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction, typically using 2-methoxyaniline as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-N-[3-(PHENYLSULFONYL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions, often involving catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-METHOXYPHENYL)-N-[3-(PHENYLSULFONYL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-N-[3-(PHENYLSULFONYL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • Phenethylamine
  • 3-Methoxyphenethylamine

Uniqueness

N-(2-METHOXYPHENYL)-N-[3-(PHENYLSULFONYL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINE is unique due to its combination of a methoxyphenyl group, a phenylsulfonyl group, and a thienotriazolopyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H15N5O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

10-(benzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C20H15N5O3S2/c1-28-16-10-6-5-9-14(16)21-18-17-15(11-12-29-17)25-19(22-18)20(23-24-25)30(26,27)13-7-3-2-4-8-13/h2-12H,1H3,(H,21,22)

InChI Key

ZEAZLJDTDHSOOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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